(S)-3-Aminoazepan-2-one hydrochloride

Catalog No.
S685263
CAS No.
26081-07-2
M.F
C6H13ClN2O
M. Wt
164.63 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-Aminoazepan-2-one hydrochloride

CAS Number

26081-07-2

Product Name

(S)-3-Aminoazepan-2-one hydrochloride

IUPAC Name

(3S)-3-aminoazepan-2-one;hydrochloride

Molecular Formula

C6H13ClN2O

Molecular Weight

164.63 g/mol

InChI

InChI=1S/C6H12N2O.ClH/c7-5-3-1-2-4-8-6(5)9;/h5H,1-4,7H2,(H,8,9);1H/t5-;/m0./s1

InChI Key

LWXJCGXAYXXXRU-JEDNCBNOSA-N

SMILES

C1CCNC(=O)C(C1)N.Cl

Canonical SMILES

C1CCNC(=O)C(C1)N.Cl

Isomeric SMILES

C1CCNC(=O)[C@H](C1)N.Cl

Organic Synthesis:

Caprolactams, including (S)-3-aminoazepan-2-one hydrochloride, can serve as building blocks for the synthesis of more complex molecules. Their cyclic structure and functional groups (amine and carbonyl) allow them to participate in various organic reactions, such as:

  • Amide coupling: Caprolactams can react with other molecules containing carboxylic acid groups to form new amide bonds, creating diverse functionalized molecules.
  • Ring-opening reactions: The cyclic structure of caprolactams makes them susceptible to ring-opening reactions under specific conditions. This can lead to the formation of linear molecules with different functionalities.

Medicinal Chemistry:

The structural similarity of caprolactams to certain naturally occurring molecules has led to their exploration in medicinal chemistry. Some caprolactams have been investigated for their potential:

  • Antimicrobial activity: Certain caprolactams have exhibited antimicrobial properties against various bacteria and fungi.
  • Enzyme inhibition: The ability of caprolactams to bind to specific enzymes is being explored for the development of new drugs.

Material Science:

Caprolactams, particularly N-substituted caprolactams like (S)-3-aminoazepan-2-one hydrochloride, have potential applications in material science due to their:

  • Polymerization: Caprolactams can be polymerized to form nylon-like materials with desirable properties, such as good mechanical strength, thermal stability, and chemical resistance.
  • Self-assembly: Certain caprolactams can self-assemble into well-defined structures at the nano-scale, which could be useful for developing new functional materials.
  • Origin: (S)-3-Aminoazepan-2-one is a derivative of L-lysine, an essential amino acid found in proteins. It can be synthesized from L-lysine through chemical reactions [].
  • Significance: The scientific significance of (S)-3-Aminoazepan-2-one hydrochloride lies primarily in its potential applications as a building block in drug discovery [, ]. Its specific biological activity is not yet fully elucidated, but its structural features make it a candidate for further research.

Molecular Structure Analysis

(S)-3-Aminoazepan-2-one hydrochloride possesses a cyclic structure with six members, containing a nitrogen atom in the ring (azepanone). The molecule also has an amine group (NH2) and a hydrochloride salt (Cl^-). Key features include:

  • Chirality: The presence of a chiral center (carbon with four different substituents) makes it an S-enantiomer [].
  • Hydrogen bonding: The amine and carbonyl groups can participate in hydrogen bonding, potentially influencing its interactions with other molecules [].

Chemical Reactions Analysis

  • Synthesis: A common method for synthesizing (S)-3-Aminoazepan-2-one involves reacting L-lysine with thionyl chloride, followed by treatment with hydrochloric acid [].
C6H14N2O2 (L-lysine) + SOCl2 -> C6H12N2O (S)-3-Aminoazepan-2-one + HCl + SO2(S)-3-Aminoazepan-2-one + HCl -> (S)-3-Aminoazepan-2-one hydrochloride
  • Decomposition: Information on the specific decomposition pathways for (S)-3-Aminoazepan-2-one hydrochloride is limited in the available scientific literature. However, as with many organic molecules, it is likely to decompose under high temperatures or harsh conditions.

Physical And Chemical Properties Analysis

  • Solid: Due to the presence of ionic bonding between the amine and hydrochloric acid.
  • Water-soluble: The presence of charged and polar groups suggests good water solubility [].
  • Heat sensitive: Organic molecules with amine and carbonyl groups can degrade at high temperatures.

Currently, there is no scientific research readily available describing a specific mechanism of action for (S)-3-Aminoazepan-2-one hydrochloride.

(S)-3-Aminoazepan-2-one hydrochloride is classified as an irritant, causing skin, eye, and respiratory tract irritation []. Standard laboratory safety practices should be followed when handling this compound, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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